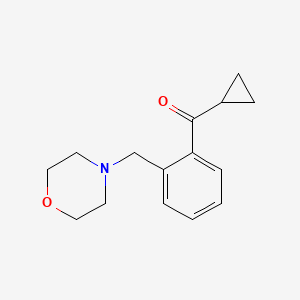

Cyclopropyl 2-(morpholinomethyl)phenyl ketone

Descripción

Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a cyclopropane-containing aromatic ketone derivative featuring a morpholinomethyl substituent at the 2-position of the phenyl ring. This compound combines the unique strain and reactivity of the cyclopropane ring with the electron-donating and steric effects of the morpholine moiety. Cyclopropyl ketones are often explored in medicinal chemistry and organic synthesis due to their conformational constraints and ability to modulate reactivity in rearrangements or reductions .

Propiedades

IUPAC Name |

cyclopropyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVHSNWQRIMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643566 | |

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-29-6 | |

| Record name | Cyclopropyl[2-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Cyclopropyl 2-(morpholinomethyl)phenyl ketone typically involves cyclopropanation techniques. One common method is the reaction of cyclopropyl bromide with 2-(morpholinomethyl)phenyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Cyclopropyl 2-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthesis of Cyclopropyl 2-(morpholinomethyl)phenyl ketone

The synthesis of this compound can be achieved through several methodologies, including the use of hydrogen-borrowing catalysis. This approach allows for the efficient formation of cyclopropanes from ketones, which can be further functionalized to yield the desired compound. The reaction conditions typically involve the use of specific catalysts and solvents to optimize yield and selectivity.

Table 1: Summary of Synthesis Methods

| Methodology | Key Features | Yield (%) |

|---|---|---|

| Hydrogen-Borrowing Catalysis | Utilizes metal catalysts for cyclopropanation | 63-67 |

| Chemoenzymatic Assembly | Enzymatic strategies for stereoselective synthesis | 21-50 |

| Traditional Organic Synthesis | Conventional methods with varied yields | Variable |

This compound exhibits significant biological activity, making it a candidate for drug development. Research indicates that derivatives of cyclopropyl ketones show promising results as antimicrobial and anticancer agents. The unique structural features of this compound may enhance its interaction with biological targets.

- Antimicrobial Properties : Studies have shown that cyclopropyl derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that cyclopropyl-containing compounds may induce apoptosis in cancer cells, highlighting their potential in cancer therapy.

Pharmacological Applications

The structural motif of cyclopropyl ketones is found in several bioactive molecules, including approved drugs such as prasugrel (an anticoagulant) and larotaxel (an anticancer agent). The ability to modify the cyclopropane ring opens avenues for developing new therapeutic agents.

Table 2: Pharmacological Applications

| Compound Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Prasugrel | Anticoagulant | Inhibition of platelet aggregation |

| Larotaxel | Anticancer | Disruption of microtubule dynamics |

Mecanismo De Acción

The mechanism of action of Cyclopropyl 2-(morpholinomethyl)phenyl ketone

Actividad Biológica

Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and a morpholinomethyl substituent attached to a phenyl ketone framework. This structure is significant as it influences the compound's interaction with biological targets, affecting its pharmacological profile.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of cyclopropyl derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

- In vitro Studies : A study reported IC50 values for related compounds against COX-1 and COX-2, indicating effective suppression of these enzymes. For example, certain derivatives exhibited IC50 values as low as 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .

- Mechanism of Action : The anti-inflammatory action is believed to occur through the modulation of nitric oxide synthase (iNOS) and COX-2 mRNA expressions, leading to reduced inflammatory responses in models such as carrageenan-induced paw edema .

2. Antimicrobial Activity

Cyclopropyl derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain analogs possess significant activity against various bacterial strains.

- Antibacterial Efficacy : Studies have demonstrated that cyclopropyl-containing compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria . For example, compounds derived from cyclopropyl structures showed minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.

- Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways .

3. Anticancer Properties

The anticancer potential of this compound has garnered attention due to its ability to inhibit tumor growth.

- Cell Line Studies : In vitro assays on cancer cell lines have revealed that cyclopropyl derivatives can induce apoptosis and inhibit proliferation. For instance, one study reported that specific derivatives inhibited cell growth in colon cancer models with IC50 values in the nanomolar range .

- Animal Models : Preclinical studies using mouse models have shown promising results in reducing tumor sizes when treated with cyclopropyl derivatives, suggesting a potential therapeutic role in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Substituent | Biological Activity | IC50 (μM) |

|---|---|---|

| Cyclopropyl | Anti-inflammatory | 0.04 |

| Morpholine | Antimicrobial | Variable |

| Phenyl | Anticancer | Nanomolar |

This table summarizes key findings from SAR studies that indicate how modifications to the core structure can enhance or diminish biological activity.

Case Studies

Several case studies have illustrated the effectiveness of cyclopropyl derivatives:

- Case Study 1 : A derivative demonstrated significant anti-inflammatory effects in a rat model, showing reduced paw edema comparable to traditional NSAIDs.

- Case Study 2 : In a study focused on cancer therapy, a related compound showed a marked reduction in tumor growth rates in xenograft models, supporting its potential as an anticancer agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares cyclopropyl 2-(morpholinomethyl)phenyl ketone with structurally related compounds, focusing on substituent effects, reaction kinetics, and stability. Key analogs include cyclopropyl phenyl ketone, fluorobenzyl derivatives (e.g., cyclopropyl 2-fluorobenzyl ketone), and other cycloalkyl phenyl ketones.

Substituent Effects on Reactivity

The substituent at the phenyl ring significantly influences reactivity:

- Electron-withdrawing groups (e.g., fluorine) : Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9) is a key intermediate in prasugrel synthesis, where the fluorine atom enhances electrophilicity and stabilizes intermediates during nucleophilic attacks .

- Electron-donating groups (e.g., morpholinomethyl): The morpholinomethyl group in the target compound likely reduces migratory aptitude in rearrangements (e.g., Beckmann) compared to phenyl rings with electron-withdrawing groups, as seen in analogous oxime systems . Its bulky nature may also increase steric hindrance, slowing reactions like nucleophilic additions or catalytic transformations .

Reaction Kinetics with Sodium Borohydride

Cycloalkyl phenyl ketones exhibit distinct reduction rates with sodium borohydride, as shown in Table 1:

| Compound | Relative Rate (0°C) | Activation Energy (kcal/mol) |

|---|---|---|

| Acetophenone | 1.00 | 11.2 |

| Cyclopropyl phenyl ketone | 0.12 | 14.5 |

| Cyclobutyl phenyl ketone | 0.23 | 13.8 |

| Cyclopentyl phenyl ketone | 0.36 | 12.9 |

Data from kinetic studies at 0°C

The cyclopropyl analog reacts slower at low temperatures due to steric strain and torsional effects impeding borohydride approach. However, its activation energy decreases significantly at higher temperatures (35°C), surpassing cyclobutyl and cyclohexyl derivatives . This temperature-dependent behavior suggests that the target compound’s morpholinomethyl group could further modulate reactivity by altering steric bulk or electronic density.

Stability and Rearrangement Behavior

- This contrasts with acyclic analogs, which rearrange efficiently to dihydrofurans .

Steric and Catalytic Effects

Chiral scandium catalysts exhibit reduced efficiency with cyclopropyl phenyl ketones due to steric clashes between the ligand’s 2,4,6-triisopropylphenyl group and the cyclopropane ring. The morpholinomethyl group in the target compound may exacerbate such repulsions, complicating enantioselective transformations .

Research Implications and Gaps

- Morpholinomethyl group effects: Further studies are needed to quantify how the morpholine moiety influences migratory aptitude in rearrangements or stability under acidic/basic conditions.

- Catalytic challenges : Steric hindrance may necessitate tailored ligands or reaction conditions for enantioselective catalysis .

Q & A

Q. What synthetic strategies are effective for incorporating cyclopropyl ketones into catalytic C–C bond formation?

Cyclopropyl ketones, including cyclopropyl phenyl ketone derivatives, are synthesized via iridium-catalyzed hydrogen borrowing catalysis. This method enables α-branched ketone formation by coupling higher alcohols with ortho-disubstituted phenyl or cyclopropyl ketones. Reaction optimization involves adjusting catalyst loading (e.g., IrCl₃·H₂O), temperature (80–120°C), and solvent polarity (e.g., toluene or THF). Post-synthesis, cyclopropyl ketones can undergo retro-Friedel-Crafts acylation or homoconjugate addition for further functionalization .

Q. How does cyclopropyl phenyl ketone behave in reduction reactions with sodium borohydride?

Kinetic studies reveal temperature-dependent reactivity: at 0°C, cyclopropyl phenyl ketone reacts slower (relative rate: 0.12 vs. acetophenone) due to cyclopropane ring strain impeding hydride attack. At higher temperatures (25–35°C), its reactivity increases but plateaus at ~50% conversion, unlike other cycloalkyl ketones (100% conversion). This anomaly arises from competing side reactions or ring-opening pathways under thermal stress. IR spectroscopy (disappearance of C=O stretch at ~1680 cm⁻¹) confirms ketone reduction .

Q. What spectroscopic techniques are used to monitor hydrosilylation of cyclopropyl phenyl ketone?

Hydrosilylation is tracked via ¹H and ¹³C NMR spectroscopy, focusing on the disappearance of ketone carbonyl signals (δ ~200–220 ppm) and emergence of silyl ether intermediates (δ ~0.5–1.5 ppm for Si–CH₃). Manganese salan complexes (e.g., Mn(III)Cl) catalyze this reaction, with reaction progress quantified using integration ratios of diagnostic peaks .

Advanced Research Questions

Q. How do torsional strains in cyclopropyl ketones influence their conformational stability?

Q. What mechanistic insights explain the [3+2] cycloaddition of cyclopropyl ketones with alkynes?

Nickel-catalyzed [3+2] cycloaddition involves oxidative addition of cyclopropyl phenyl ketone to Ni(0), forming a six-membered oxa-nickelacycle intermediate. Organoaluminum reagents (e.g., AlMe₃) activate the ketone, enabling alkyne insertion to yield cyclopentenes. Density functional theory (DFT) studies highlight the role of Ni–C bond polarization in regioselectivity. Reaction conditions (10 mol% Ni(cod)₂, THF, rt) favor 70–85% yields .

Q. How do activation parameters explain anomalous kinetics in cyclopropyl ketone reductions?

Cyclopropyl phenyl ketone exhibits high enthalpy (ΔH‡ = 15–18 kcal/mol) and low entropy (ΔS‡ = −20 to −25 cal/mol·K) of activation with NaBH₄. This suggests a rigid transition state where cyclopropane ring strain impedes hydride approach. Competitive ring-opening pathways (e.g., electrophilic cleavage) further complicate kinetics, as evidenced by incomplete reduction and IR spectral anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.